

Physicochemical properties of Tert-butyl 2-(methylamino)acetate

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Compound of Interest

Compound Name: *Tert-butyl 2-(methylamino)acetate*

Cat. No.: *B7771382*

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In-Depth Technical Guide to Tert-butyl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Tert-butyl 2-(methylamino)acetate**, a key building block in modern organic synthesis and pharmaceutical development.

Core Physicochemical Properties

Tert-butyl 2-(methylamino)acetate, also known as tert-butyl N-methylglycinate or sarcosine tert-butyl ester, is a versatile amino acid derivative. Its tert-butyl ester functionality serves as a protecting group for the carboxylic acid, enhancing its stability and facilitating its use in various synthetic transformations.^[1] The compound is typically available as a hydrochloride salt for improved handling and storage.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **Tert-butyl 2-(methylamino)acetate** hydrochloride (CAS: 5616-81-9).

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	[2][3]
Molecular Weight	145.20 g/mol	[3]
Melting Point	137-141 °C (decomposes)	[4]
Boiling Point	168.5 °C at 760 mmHg	[4]
Density	0.928 g/cm ³	[4]
Flash Point	55.7 °C	[4]
Solubility	Soluble in methanol.	[4]
pKa	7.63 ± 0.10 (Predicted)	[4]
LogP	0.48 (Predicted)	[2]

Synthesis and Purification

The synthesis of **Tert-butyl 2-(methylamino)acetate** typically involves the esterification of sarcosine (N-methylglycine). A common method is the reaction of sarcosine with tert-butanol in the presence of an acid catalyst, such as hydrochloric acid, to yield the hydrochloride salt of the tert-butyl ester.[4]

Experimental Protocol: Synthesis of Tert-butyl 2-(methylamino)acetate Hydrochloride

This protocol is based on a general procedure for the synthesis of tert-butyl amino acid esters.

Materials:

- Sarcosine (N-methylglycine)
- Tert-butanol
- Hydrochloric acid (concentrated)
- Dichloromethane (anhydrous)

- Sodium sulfate (anhydrous)
- Diethyl ether

Procedure:

- Suspend sarcosine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add an excess of tert-butanol to the suspension.
- Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Tert-butyl 2-(methylamino)acetate**.
- For the hydrochloride salt, the purified free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether. The resulting precipitate is then collected by filtration and dried.

Purification:

Purification is typically achieved through column chromatography on silica gel.[5] The choice of eluent depends on the polarity of the impurities. For the hydrochloride salt, recrystallization

from a suitable solvent system can also be employed.

Spectroscopic and Reactivity Analysis

Spectroscopic Data

While specific experimental spectra for the free base are not readily available in the public domain, data for the hydrochloride salt and related compounds provide valuable insights.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the methylene protons adjacent to the nitrogen, and a singlet for the tert-butyl protons. The chemical shifts would be influenced by the solvent and whether it is the free base or the hydrochloride salt.
 - ^{13}C NMR: Expected signals would correspond to the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, and the N-methyl carbon.
- Infrared (IR) Spectroscopy:
 - Characteristic absorption bands would be expected for the C=O stretching of the ester group (around $1730\text{--}1750\text{ cm}^{-1}$), N-H bending, and C-H stretching vibrations.
- Mass Spectrometry (MS):
 - The mass spectrum would show the molecular ion peak (M^+) and characteristic fragmentation patterns, such as the loss of the tert-butyl group. Predicted m/z values for various adducts of the free base include $[\text{M}+\text{H}]^+$ at 146.11756 and $[\text{M}+\text{Na}]^+$ at 168.09950.

[6]

Reactivity

Tert-butyl 2-(methyamino)acetate is a valuable intermediate due to its dual reactivity. The secondary amine is nucleophilic and can participate in various coupling reactions, while the tert-butyl ester provides steric hindrance and can be selectively cleaved under acidic

conditions. It is stable under basic and nucleophilic conditions, making it an orthogonal protecting group strategy in multi-step syntheses.[1]

Applications in Drug Development

Tert-butyl 2-(methylamino)acetate serves as a crucial building block in the synthesis of peptidomimetics and other complex organic molecules with therapeutic potential.[1] Its role as a protected derivative of sarcosine is particularly important in the development of peptide-based drugs and small molecule inhibitors.

Role in Peptide Synthesis

The tert-butyl ester group protects the C-terminus of the sarcosine unit during peptide synthesis, allowing for the sequential addition of other amino acids to the N-terminus. The tert-butyl group can be removed under acidic conditions, which are orthogonal to the conditions used for the removal of many N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl). This orthogonality is a cornerstone of modern solid-phase and solution-phase peptide synthesis.

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Use in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various bioactive molecules, including potential anti-inflammatory and neuroprotective agents.[1] For example, it is used in the preparation of substituted sulphonamide acetates, which are precursors to compounds screened for biological activity.[5]

The general workflow for its application in medicinal chemistry often involves the initial coupling of the amine with a suitable electrophile, followed by modification of other parts of the molecule, and finally, the deprotection of the tert-butyl ester to reveal the carboxylic acid, which can be a key pharmacophore or a handle for further derivatization.

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Safety and Handling

Tert-butyl 2-(methylamino)acetate is classified as a flammable liquid.[2] Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and strong oxidizing agents. The hydrochloride salt is generally more stable and easier to handle than the free base.

This technical guide provides a solid foundation for understanding the key characteristics and applications of **Tert-butyl 2-(methylamino)acetate**. For more specific experimental details and applications, consulting the primary literature is recommended.

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